molecular formula C16H14O2S2 B14437883 1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) CAS No. 76256-33-2

1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)

Cat. No.: B14437883
CAS No.: 76256-33-2
M. Wt: 302.4 g/mol
InChI Key: DWYLEEOHUAYTPN-UHFFFAOYSA-N
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Description

1,1’-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) is an organic compound with the molecular formula C16H14O2S2 It is characterized by the presence of two ethanone groups attached to a disulfide bridge, which is further connected to phenylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) typically involves the reaction of 4-acetylphenyl disulfide with appropriate reagents under controlled conditions. One common method includes the use of a disulfide exchange reaction, where 4-acetylphenyl disulfide is reacted with a thiol compound in the presence of a catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) undergoes various types of chemical reactions, including:

    Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The ethanone groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ethanone groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted ethanone derivatives.

Scientific Research Applications

1,1’-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation and cleavage.

    Medicine: Investigated for its potential therapeutic properties, including its role in modulating oxidative stress.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1’-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) involves its ability to undergo redox reactions. The disulfide bridge can be cleaved and reformed, allowing it to participate in various biochemical processes. This compound can interact with thiol-containing proteins, influencing their structure and function by forming or breaking disulfide bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) is unique due to its specific arrangement of ethanone groups and the disulfide bridge

Properties

CAS No.

76256-33-2

Molecular Formula

C16H14O2S2

Molecular Weight

302.4 g/mol

IUPAC Name

1-[2-[(2-acetylphenyl)disulfanyl]phenyl]ethanone

InChI

InChI=1S/C16H14O2S2/c1-11(17)13-7-3-5-9-15(13)19-20-16-10-6-4-8-14(16)12(2)18/h3-10H,1-2H3

InChI Key

DWYLEEOHUAYTPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)C

Origin of Product

United States

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